2,3-Diaminopyridin-4-ol 2,3-Diaminopyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20283108
InChI: InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9)
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

2,3-Diaminopyridin-4-ol

CAS No.:

Cat. No.: VC20283108

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diaminopyridin-4-ol -

Specification

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name 2,3-diamino-1H-pyridin-4-one
Standard InChI InChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9)
Standard InChI Key KSJXLSHOMFDGPV-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=C(C1=O)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

2,3-Diaminopyridin-4-ol is represented by the molecular formula C₅H₇N₃O and is alternatively named 2,3-diamino-1H-pyridin-4-one (IUPAC name) . Synonyms include 1201681-65-3, SCHEMBL419163, and AKOS006347567, as cataloged in PubChem .

Structural Descriptors

The compound’s planar pyridine core facilitates hydrogen bonding and π-π interactions, critical for its reactivity. Key identifiers include:

IdentifierValue
SMILESC1=CNC(=C(C1=O)N)N
InChIInChI=1S/C5H7N3O/c6-4-3(9)1-2-8-5(4)7/h1-2H,6H2,(H3,7,8,9)
InChIKeyKSJXLSHOMFDGPV-UHFFFAOYSA-N
CAS Registry Number1201681-65-3

The hydroxyl group at position 4 enhances solubility in polar solvents, while the amino groups enable condensation reactions with aldehydes and ketones .

Synthesis and Reaction Pathways

Synthesis from 2-Aminopyridine

A multi-step synthesis of 2,3-diaminopyridin-4-ol derivatives was reported by Oluwafemi et al. (2023) :

  • Bromination: 2-Aminopyridine undergoes bromination with Br₂ in acetic acid, yielding 2-amino-5-bromopyridine as the major product.

  • Nitration: Treatment with HNO₂/H₂SO₄ introduces a nitro group at position 3, forming 2-amino-5-bromo-3-nitropyridine.

  • Reduction: Catalytic hydrogenation (Fe/HCl) reduces the nitro group to an amino group, producing 2,3-diamino-5-bromopyridine .

Condensation Reactions

Reaction of 2,3-diaminopyridin-4-ol with substituted benzaldehydes in nitrobenzene at 170°C yields 2-phenyl-4-azabenzimidazoles, which exhibit anti-plasmodial activity . For example:

  • Reaction with 2-hydroxy-5-nitrosalicylaldehyde produces 2-(2-hydroxy-5-nitrophenyl)-4-azabenzimidazole in 78% yield .

Table 1: Key Reaction Conditions and Yields

ReactantProductConditionsYield
2,3-Diaminopyridin-4-ol + 2-hydroxy-5-nitrosalicylaldehyde4-azabenzimidazole derivative170°C, nitrobenzene78%
2,3-Diamino-5-bromopyridine + benzaldehyde(Phenylimino)pyridine analogueAcetic acid, methanol65–88%

Physicochemical Properties

Spectroscopic Characterization

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 14.14 (s, NH) and δ 9.18 (d, J = 8.0 Hz, aromatic H) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 125.13 [M+H]⁺ .

Applications in Medicinal Chemistry

Anti-Plasmodial Agents

4-Azabenzimidazoles derived from 2,3-diaminopyridin-4-ol demonstrate inhibitory activity against Plasmodium falciparum, with IC₅₀ values comparable to chloroquine . The brominated analog 2,3-diamino-5-bromopyridine enhances bioactivity by facilitating halogen-bonding interactions with parasitic enzymes .

Future Directions

Further research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies.

  • Synthetic Optimization: Developing greener solvents to replace nitrobenzene.

  • Therapeutic Expansion: Screening against viral and bacterial targets.

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